molecular formula C13H15ClN4O3S2 B13596392 N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide

N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide

Cat. No.: B13596392
M. Wt: 374.9 g/mol
InChI Key: WNFQBLFGULFRST-UHFFFAOYSA-N
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Description

N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a sulfamoyl group substituted with a 4-chlorophenyl and methyl moiety, coupled with a 2-methylpropanamide side chain. The compound’s structure combines electronegative (chlorophenyl) and lipophilic (methylpropanamide) groups, which may enhance its pharmacokinetic properties and target specificity.

Properties

Molecular Formula

C13H15ClN4O3S2

Molecular Weight

374.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)-methylsulfamoyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C13H15ClN4O3S2/c1-8(2)11(19)15-12-16-17-13(22-12)23(20,21)18(3)10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,15,16,19)

InChI Key

WNFQBLFGULFRST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Sulfamoyl Group

The sulfamoyl group (–SO₂NMe(4-ClC₆H₄)) is susceptible to hydrolysis under acidic or basic conditions, leading to cleavage of the sulfur–nitrogen bond.

Reaction Type Conditions Reagents Products Key References
Acidic HydrolysisConcentrated HCl, refluxHCl (aqueous)4-Chlorobenzenesulfonic acid + Methylamine + 1,3,4-Thiadiazol-2-amine ,
Basic Hydrolysis6M NaOH, 80°C, 12 hoursNaOH (aqueous)Sodium 4-chlorobenzenesulfonate + N-Methylamine + Thiadiazole derivatives ,

Mechanistic Insight :

  • Acidic conditions protonate the sulfamoyl nitrogen, weakening the S–N bond and facilitating cleavage.

  • Basic hydrolysis involves nucleophilic attack by hydroxide at the sulfur center, forming a sulfonate salt.

Amide Hydrolysis

The tertiary amide (2-methylpropanamide) can undergo hydrolysis under harsh conditions to yield a carboxylic acid and amine.

Reaction Type Conditions Reagents Products Key References
Acidic Hydrolysis6M HCl, 100°C, 24 hoursHCl (aqueous)2-Methylpropanoic acid + 5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-amine ,
Basic Hydrolysis6M NaOH, 120°C, 48 hoursNaOH (aqueous)Sodium 2-methylpropanoate + Corresponding amine ,

Mechanistic Insight :

  • Tertiary amides are resistant to hydrolysis due to steric hindrance. Prolonged heating in concentrated acid/base is required for cleavage.

Nucleophilic Aromatic Substitution (NAS) on the 4-Chlorophenyl Group

The para-chlorine on the phenyl ring may undergo substitution under catalytic conditions, though reactivity is limited due to the electron-withdrawing sulfamoyl group.

Reaction Type Conditions Reagents Products Key References
HydroxylationCu catalyst, 200°C, 48 hoursNaOH, H₂O4-Hydroxyphenyl derivative + NaCl
AminationNH₃, Pd/C, 150°C, 24 hoursAmmonia, Pd catalyst4-Aminophenyl derivative + HCl

Mechanistic Insight :

  • The sulfamoyl group meta-directs electrophiles, but para-substitution may occur under high-energy conditions.

Electrophilic Substitution on the Thiadiazole Ring

The 1,3,4-thiadiazole ring can undergo nitration or sulfonation at specific positions influenced by substituents.

Reaction Type Conditions Reagents Products Key References
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hoursNitrating mixture5-Nitro-1,3,4-thiadiazole derivative
SulfonationFuming H₂SO₄, 50°C, 6 hoursSO₃Thiadiazole sulfonic acid derivative

Mechanistic Insight :

  • Electron-withdrawing groups (e.g., sulfamoyl) direct electrophiles to the less substituted positions (e.g., C-2 or C-5).

Reductive Dechlorination

The 4-chlorophenyl group may undergo dehalogenation under reductive conditions.

Reaction Type Conditions Reagents Products Key References
Catalytic HydrogenationH₂ (1 atm), Pd/C, ethanol, 25°CH₂, Pd/CPhenyl derivative + HCl

Mechanistic Insight :

  • Palladium catalysts facilitate cleavage of the C–Cl bond via oxidative addition.

Functionalization of the Sulfamoyl Nitrogen

The methyl group on the sulfamoyl nitrogen may undergo alkylation or oxidation.

Reaction Type Conditions Reagents Products Key References
OxidationKMnO₄, H₂O, 70°C, 4 hoursKMnO₄Sulfonamide N-oxide derivative
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hoursMethyl iodideN,N-Dimethyl sulfamoyl derivative

Experimental Considerations

  • Yields : Hydrolysis reactions typically yield 60–80% under optimized conditions .

  • Side Reactions : Competing ring-opening of thiadiazole may occur under extreme oxidative/reductive conditions .

Scientific Research Applications

N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The sulfonamide group plays a crucial role in this binding interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfamoyl/Acyl Groups

(a) N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide
  • Structural Difference : Ethyl group replaces the methyl in the sulfamoyl moiety.
  • Synthesis : Similar routes likely apply, with ethylation steps modifying the sulfamoyl group .
(b) (2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)-propanamide
  • Structural Difference: Replaces 2-methylpropanamide with a cinnamoylamino group.
(c) N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
  • Structural Difference: Substitutes sulfamoyl with a benzyl group and incorporates a phenoxybutanamide chain.
  • Impact : Increased molecular weight (401.909 g/mol) and bulkiness may reduce solubility but improve target selectivity .

Analogues with Varied Heterocyclic Cores

(a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide
  • Core Difference : Oxadiazole replaces thiadiazole.
  • Impact : Oxadiazole’s higher electronegativity may alter electronic distribution, affecting reactivity and biological activity .
(b) N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
  • Structural Feature : Benzamide and dimethylsulfamoyl substituents.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents Predicted pKa LogP (Estimated)
Target Compound ~388.90 Methylsulfamoyl, 2-methylpropanamide ~8.3 ~2.5
N-[5-(4-Chlorobenzyl)-...phenoxybutanamide 401.909 Chlorobenzyl, phenoxybutanamide ~8.5 ~3.1
(2R)-Cinnamoylamino variant ~430.0 Cinnamoylamino ~8.0 ~3.8
3-({5-[(2-Amino-1,3-thiazol...) 367.46 Thiazolyl, ethoxyphenyl ~7.8 ~2.2
  • Solubility: The target compound’s 2-methylpropanamide group likely improves aqueous solubility compared to bulkier analogues like phenoxybutanamide derivatives .
  • Metabolic Stability : Methylsulfamoyl groups may confer resistance to oxidative metabolism compared to ethyl or benzyl variants .

Biological Activity

N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.

Chemical Structure and Properties

  • Molecular Formula : C12H14ClN3O2S
  • Molecular Weight : 303.77 g/mol
  • CAS Number : Not specified in the search results but related to similar compounds.

The compound features a thiadiazole ring, which is a crucial pharmacophore associated with various biological activities. The presence of a chlorophenyl group enhances its bioactivity.

Antimicrobial Activity

  • General Findings : Thiadiazole derivatives have shown significant antimicrobial properties against a range of pathogens. Studies indicate that compounds with the thiadiazole moiety exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .
  • Specific Studies : Research has demonstrated that similar compounds possess activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing inhibition rates comparable to standard antibiotics .

Anticancer Activity

  • Mechanism : The anticancer potential of thiadiazole derivatives is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The 1,3,4-thiadiazole scaffold has been identified as a promising structure for developing new anticancer agents .
  • Case Studies : A study highlighted the cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives, which led to the synthesis of new compounds exhibiting significant anticancer activity against various cancer cell lines .

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Some thiadiazole derivatives have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : Recent studies have demonstrated that certain derivatives exhibit strong urease inhibitory activity, which can be beneficial in treating infections related to urease-producing bacteria .

Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme InhibitionAcetylcholinesterase and urease inhibitors

Q & A

Q. What are common synthetic routes for preparing thiadiazole derivatives structurally related to N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide?

  • Methodological Answer : Two primary approaches are documented:
  • Chloroacetyl chloride route : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane using triethylamine as a base. Purification involves recrystallization from ethanol-DMF mixtures .
  • POCl3-mediated cyclization : Heat a mixture of carboxylic acid derivatives (e.g., 4-phenyl butyric acid) and thiosemicarbazides with POCl3 under reflux, followed by pH adjustment (8–9) using ammonia to precipitate the product. Recrystallization is performed with DMSO/water mixtures .

Q. How is the crystal structure of thiadiazole derivatives validated, and what parameters ensure accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K is the gold standard. Key parameters include:
  • R factor : ≤0.043 (measure of agreement between observed and calculated data).
  • Data-to-parameter ratio : ≥18.5 (ensures model reliability).
  • Mean σ(C–C) : 0.004 Å (bond length precision) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in thiadiazole synthesis?

  • Methodological Answer : Critical variables include:
  • Solvent selection : Dioxane enhances reactivity in chloroacetyl chloride reactions , while DMSO improves solubility for recrystallization .
  • Catalyst/base : Triethylamine neutralizes HCl byproducts, driving reactions to completion .
  • Temperature control : Reflux at 90°C for 3 hours ensures complete cyclization in POCl3-mediated syntheses .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiadiazole derivatives?

  • Methodological Answer :
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. methyl groups) on pharmacological targets.
  • Data normalization : Control for assay conditions (e.g., cell line variability, IC50 measurement protocols).
  • Crystallographic validation : Confirm structural integrity of test compounds to rule out synthetic artifacts .

Q. How do electronic and steric modifications at the sulfamoyl group influence pharmacological activity?

  • Methodological Answer :
  • Electronic effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity, potentially improving target binding.
  • Steric considerations : Bulky substituents (e.g., 2-methylpropanamide) may restrict conformational flexibility, reducing off-target interactions.
  • Experimental validation : Use computational docking (e.g., molecular dynamics simulations) paired with in vitro assays to correlate structural features with activity .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for characterizing thiadiazole derivatives beyond SC-XRD?

  • Methodological Answer :
  • HPLC : Purity assessment (≥98% purity thresholds for pharmacological studies) .
  • NMR spectroscopy : Confirm regiochemistry (e.g., sulfamoyl group position) via ¹H/¹³C chemical shifts.
  • Mass spectrometry : Validate molecular weight (e.g., 496.99 g/mol for analogs) and fragmentation patterns .

Q. How should researchers design dose-response studies to evaluate anti-cancer properties of thiadiazole derivatives?

  • Methodological Answer :
  • Cell line selection : Use panels of cancer cell lines (e.g., breast, colon) to assess broad-spectrum activity.
  • Dose ranges : Test 0.1–100 µM concentrations to determine IC50 values.
  • Control compounds : Include reference drugs (e.g., cisplatin) to benchmark potency .

Contradiction Management

Q. How can conflicting reports on metabolic stability of thiadiazole derivatives be reconciled?

  • Methodological Answer :
  • In vitro assays : Compare microsomal stability (human vs. rodent liver microsomes) under standardized conditions.
  • Structural tweaks : Introduce metabolically stable groups (e.g., fluorine substituents) to block oxidation.
  • Pharmacokinetic studies : Conduct in vivo bioavailability tests to validate in vitro predictions .

Structure-Property Relationships

Q. What role does the 1,3,4-thiadiazole core play in modulating solubility and bioavailability?

  • Methodological Answer :
  • Solubility : The thiadiazole ring’s polarity improves aqueous solubility, but hydrophobic substituents (e.g., 4-chlorophenyl) may counteract this.
  • Bioavailability : Balance logP values (aim for 2–3) by incorporating hydrophilic groups (e.g., sulfamoyl) without compromising membrane permeability .

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